4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride
CAS No.: 1185293-80-4
Cat. No.: VC2816141
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185293-80-4 |
|---|---|
| Molecular Formula | C11H19ClN2O2 |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | 4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H |
| Standard InChI Key | FRDVWIWKJLPWPF-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CCC2(CCNCC2)O.Cl |
| Canonical SMILES | CC1=NOC(=C1)CCC2(CCNCC2)O.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride possesses specific chemical properties that define its behavior and potential applications in various research settings. The following table summarizes its key molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1185293-80-4 |
| Molecular Formula | C11H19ClN2O2 |
| Molecular Weight | 246.73 g/mol |
| IUPAC Name | 4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H |
| Standard InChIKey | FRDVWIWKJLPWPF-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CCC2(CCNCC2)O.Cl |
| PubChem Compound ID | 46736565 |
The compound consists of several distinctive structural elements that contribute to its chemical identity and potential reactivity patterns. The isoxazole ring, characterized by adjacent oxygen and nitrogen atoms in a five-membered heterocyclic arrangement, is a common motif in pharmaceutical compounds. This is connected via an ethylene linker to a piperidine ring bearing a hydroxyl group at the 4-position. The molecule exists as a hydrochloride salt, which typically enhances its solubility and stability compared to the free base form .
Structural Features
The key structural components of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride include:
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An isoxazole ring with a methyl substituent at the 3-position
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A two-carbon ethylene bridge connecting the heterocyclic systems
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A piperidine ring with a quaternary carbon bearing a hydroxyl group
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The presence of a hydrochloride counterion forming the salt
This particular arrangement of functional groups creates a molecule with specific physicochemical properties that determine its behavior in biological systems and chemical reactions. The isoxazole core provides potential for hydrogen bonding and π-interactions, while the piperidine ring contains a basic nitrogen that forms the salt with hydrochloric acid .
Research Status and Applications
Comparative Analysis with Related Compounds
The following table provides a comparison between 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride and selected isoxazole derivatives with documented biological activities:
This comparative analysis highlights the diversity of biological activities observed among isoxazole derivatives, suggesting potential research directions for exploring the specific properties of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride.
Future Research Directions
Given the structural features of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride and the known activities of related isoxazole derivatives, several promising research directions could be explored:
Structure-Activity Relationship Studies
Systematic modification of the core structure could yield valuable insights into how specific structural features contribute to biological activity. Potential modifications include:
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Varying the substituents on the isoxazole ring
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Altering the length or nature of the linker between the heterocyclic systems
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Introducing additional functional groups to the piperidine ring
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Exploring alternative salt forms or the free base version of the compound
Target Identification and Validation
Screening the compound against various biological targets could help identify specific mechanisms of action. Potential approaches include:
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Proteomic profiling to identify protein binding partners
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Enzymatic assays focusing on targets known to interact with isoxazole derivatives
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Cell-based phenotypic screening to observe functional effects
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Computational modeling to predict potential target interactions
Therapeutic Applications
Based on the activities observed with related compounds, several therapeutic areas warrant investigation:
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Oncology applications, particularly where bromodomain inhibition shows promise
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Anti-inflammatory indications, exploring potential COX-2 selectivity
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Antimicrobial applications, evaluating activity against various pathogens
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Neurological conditions, where heterocyclic compounds often demonstrate relevant activity
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